molecular formula C19H19N3OS B14243560 N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide CAS No. 365430-54-2

N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide

Cat. No.: B14243560
CAS No.: 365430-54-2
M. Wt: 337.4 g/mol
InChI Key: PDRDHMKKTXQLPE-UHFFFAOYSA-N
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Description

N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine and propanamide groups. One common method involves the reaction of 2-ethyl-4-phenylthiazole with 2-bromopyridine under basic conditions to form the intermediate compound. This intermediate is then reacted with propanoyl chloride to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide can be compared with other thiazole derivatives, such as:

What sets this compound apart is its unique combination of the thiazole and pyridine rings, which may contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

365430-54-2

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

N-[4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide

InChI

InChI=1S/C19H19N3OS/c1-3-16(23)21-15-12-14(10-11-20-15)19-18(22-17(4-2)24-19)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,20,21,23)

InChI Key

PDRDHMKKTXQLPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)CC)C3=CC=CC=C3

Origin of Product

United States

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